molecular formula C20H18N4O2 B2630424 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034500-45-1

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2630424
CAS No.: 2034500-45-1
M. Wt: 346.39
InChI Key: DHLHCSXOPSUDAX-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and indole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the methyl group on the indole ring.

    N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-24-12-15(16-4-2-3-5-18(16)24)10-19(25)23-11-17-20(22-8-7-21-17)14-6-9-26-13-14/h2-9,12-13H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLHCSXOPSUDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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